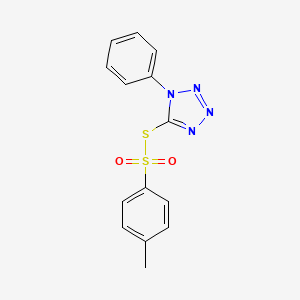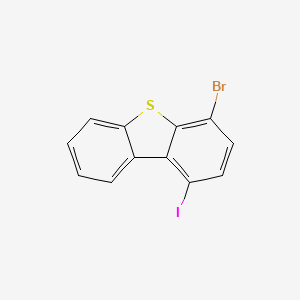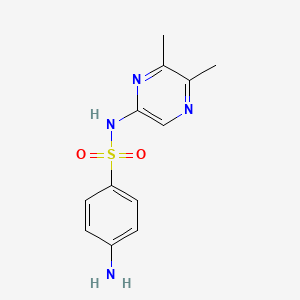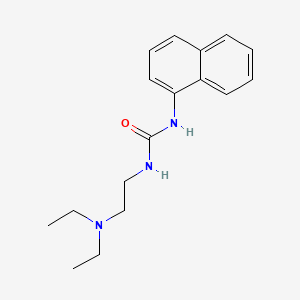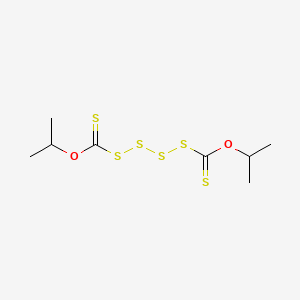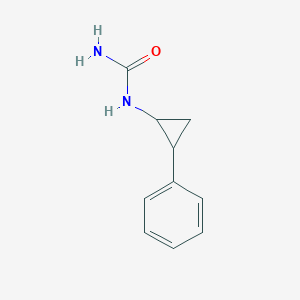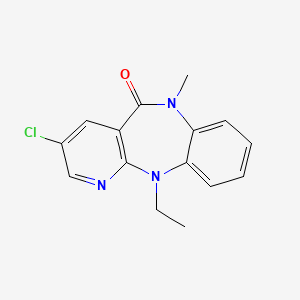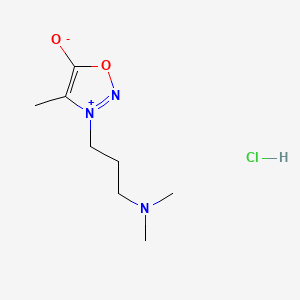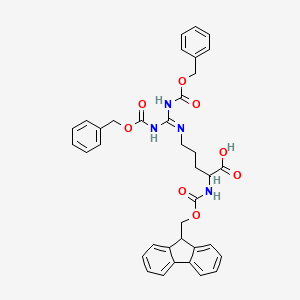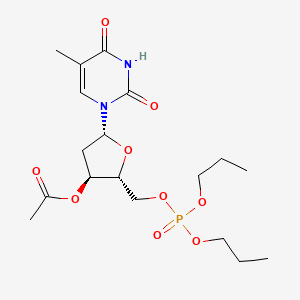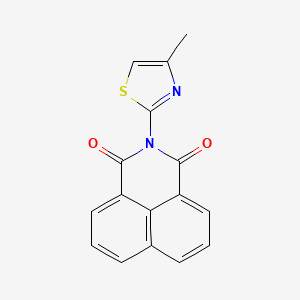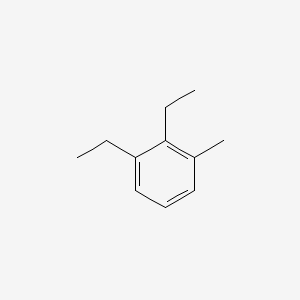
Benzene, 1,2-diethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-diethyl-3-methyl- is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is also known by its IUPAC name, 1,2-diethyl-3-methylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives, including Benzene, 1,2-diethyl-3-methyl-, typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. Common electrophiles used in these reactions include halogens, nitro groups, and alkyl groups .
Industrial Production Methods: Industrial production of benzene derivatives often involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-diethyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of alkyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-diethyl-3-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of aromatic hydrocarbons in biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethyl-3-methyl- involves its interactions with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Toluene (Methylbenzene): A benzene ring with a single methyl group.
Ethylbenzene: A benzene ring with a single ethyl group.
Xylene (Dimethylbenzene): A benzene ring with two methyl groups in different positions (ortho, meta, or para).
Uniqueness: Benzene, 1,2-diethyl-3-methyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties compared to other benzene derivatives .
Properties
CAS No. |
13632-93-4 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,2-diethyl-3-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
LRJOXARIJKBUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


